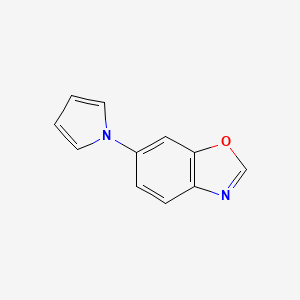

6-(1H-pyrrol-1-yl)-1,3-benzoxazole

Description

Contextualization within Benzoxazole (B165842) and Pyrrole (B145914) Heterocyclic Chemistry

The benzoxazole moiety is a bicyclic system where a benzene (B151609) ring is fused to an oxazole (B20620) ring. wikipedia.org This structural unit is present in a variety of naturally occurring and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net Benzoxazoles are known for their relative stability due to their aromatic character, yet they possess reactive sites that allow for further functionalization. wikipedia.org The benzoxazole core is a key feature in several pharmaceutical drugs, including the non-steroidal anti-inflammatory drug flunoxaprofen. wikipedia.org

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of natural products, including heme and chlorophyll (B73375). rgmcet.edu.in The pyrrole ring and its derivatives are associated with a wide range of biological activities, such as anticancer, antiviral, antibacterial, and anti-inflammatory properties. beilstein-journals.org The synthesis of N-substituted pyrroles can be achieved through various established methods, including the Paal-Knorr and Clauson-Kaas reactions. rgmcet.edu.inbeilstein-journals.orgorganic-chemistry.org

The compound 6-(1H-pyrrol-1-yl)-1,3-benzoxazole is formed by the linkage of a pyrrole ring to the 6-position of the benzoxazole core via a nitrogen atom. This specific connectivity suggests a synthetic strategy likely involving the reaction of a 6-aminobenzoxazole precursor with a 1,4-dicarbonyl compound or a derivative like 2,5-dimethoxytetrahydrofuran (B146720). beilstein-journals.orgorganic-chemistry.orgnih.gov

Importance of Fused Heterocyclic Systems in Chemical Biology and Materials Science

Fused heterocyclic systems, which consist of two or more rings sharing atoms, are of immense importance in both chemical biology and materials science. researchgate.netmdpi.com Their rigid, planar structures and extended π-electron systems often lead to unique photophysical and electronic properties. researchgate.net

In the realm of chemical biology , the fusion of different heterocyclic rings can result in molecules with enhanced biological activity and target specificity. researchgate.net By combining the pharmacophores of two different classes of compounds, it is possible to create hybrid molecules with novel or improved therapeutic potential. For instance, conjugates of benzoxazoles with other heterocyclic systems have been investigated for their anticancer activities, showing promising DNA-binding abilities. nih.gov The structural rigidity of fused systems can also lead to better binding interactions with biological targets like enzymes and receptors.

In materials science , fused heterocycles are key components in the development of organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). msesupplies.com The tunable electronic properties of these systems, achieved through chemical modification, allow for the design of materials with specific light-absorbing and emitting characteristics. digitellinc.com The incorporation of nitrogen and oxygen atoms within the fused framework can influence the material's charge transport properties and stability. msesupplies.com

Hypothesized Research Trajectories for this compound based on Analogues

While specific research on this compound is not extensively documented, its potential research trajectories can be hypothesized based on the known properties of its structural analogues.

In Chemical Biology:

Anticancer Activity: Numerous benzoxazole and N-arylpyrrole derivatives have demonstrated significant anticancer properties. nih.govnih.govresearchgate.net Conjugates of benzoxazole and pyrrole have been shown to induce apoptosis in cancer cells. nih.gov Therefore, it is highly probable that this compound and its derivatives could be investigated as potential anticancer agents. Research could focus on their cytotoxicity against various cancer cell lines and their mechanism of action, such as the inhibition of specific kinases or interaction with DNA. acs.org

Antimicrobial Activity: Both benzoxazoles and pyrroles are well-established antimicrobial scaffolds. nih.govtandfonline.comnih.gov N-arylpyrrole derivatives have shown broad-spectrum antibacterial activity, including against resistant strains like MRSA. nih.govtandfonline.com Consequently, a significant research direction for this compound would be the evaluation of its antibacterial and antifungal properties.

In Materials Science:

Photophysical Properties: Fused heterocyclic systems containing pyrrole are known to exhibit interesting photophysical properties, including fluorescence. researchgate.netacs.orgmdpi.com The emission characteristics of such compounds can be sensitive to their environment, making them potential candidates for chemical sensors. Research could explore the absorption and emission spectra of this compound, its quantum yield, and solvatochromic effects.

Organic Electronics: The fused aromatic structure of this compound suggests potential applications in organic electronics. The electron-rich pyrrole ring combined with the benzoxazole system could lead to desirable charge-transport properties. Future studies might investigate its use as a building block for conductive polymers or as a component in organic light-emitting diodes. fao.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pyrrol-1-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-6-13(5-1)9-3-4-10-11(7-9)14-8-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLFPRXUADKCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=C(C=C2)N=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 1h Pyrrol 1 Yl 1,3 Benzoxazole and Analogues

Strategies for Benzoxazole (B165842) Ring Formation with Pyrrole (B145914) Incorporation

The construction of the benzoxazole scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a 1,3-oxazole ring, is a cornerstone of many synthetic endeavors. nih.gov When the goal is to incorporate a pyrrole substituent, particularly at the 6-position, the synthetic strategy must be carefully considered.

Condensation Reactions of 2-Aminophenol (B121084) Derivatives

A traditional and widely employed method for synthesizing the benzoxazole core involves the condensation of 2-aminophenol derivatives with various carbonyl-containing compounds. nih.govrsc.org This approach can be adapted to produce 6-pyrrol-substituted benzoxazoles by starting with a 2-aminophenol that already bears the pyrrole group at the desired position (4-amino-3-hydroxyphenyl)-1H-pyrrole).

The reaction of 2-aminophenols with aldehydes, carboxylic acids, acyl chlorides, or esters can lead to the formation of the benzoxazole ring. mdpi.com For instance, the condensation of a 2-aminophenol with an aldehyde initially forms a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or dehydrogenation to yield the 2-substituted benzoxazole. researchgate.net Various catalysts, including Brønsted or Lewis acids, can be employed to facilitate this transformation. nih.gov

The choice of coupling partner for the 2-aminophenol offers a direct route to introduce diversity at the 2-position of the benzoxazole ring. The following table provides examples of different functional groups that can be reacted with 2-aminophenol to form the benzoxazole ring.

Table 1: Condensation Partners for 2-Aminophenol in Benzoxazole Synthesis

| Reactant Class | Resulting Substituent at C2 | Reference |

|---|---|---|

| Aldehydes | Substituted or unsubstituted aryl/alkyl | nih.govresearchgate.net |

| Carboxylic Acids | Substituted or unsubstituted aryl/alkyl | mdpi.com |

| Acyl Chlorides | Substituted or unsubstituted aryl/alkyl | mdpi.com |

| Orthoesters | Unsubstituted or substituted alkyl | organic-chemistry.org |

| β-Diketones | Substituted alkyl | organic-chemistry.org |

Intramolecular Cyclization Approaches, including O-Arylation

Intramolecular cyclization presents another powerful strategy for the formation of the benzoxazole ring. A prominent example is the intramolecular O-arylation of N-(2-halophenyl)amides. nih.gov In this approach, a precursor containing an amide and a suitably positioned leaving group (typically a halogen) on the phenyl ring undergoes a copper- or iron-catalyzed cyclization to form the C-O bond of the benzoxazole ring. nih.govnih.gov

To synthesize 6-(1H-pyrrol-1-yl)-1,3-benzoxazole using this method, one would start with an N-(2-halo-5-(1H-pyrrol-1-yl)phenyl)amide. The intramolecular cyclization would then directly yield the desired product. This method offers the advantage of milder reaction conditions compared to some traditional condensation methods. scispace.com The use of water as a solvent in some copper-catalyzed O-arylation reactions further enhances the green credentials of this approach. nih.govscispace.com

Multicomponent and Metal-Catalyzed Reactions for Benzoxazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules. beilstein-journals.orgresearchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core benzoxazole scaffold. For instance, a three-component reaction involving a 2-aminophenol, an aldehyde, and another nucleophile could potentially be designed.

Metal-catalyzed reactions, beyond the intramolecular O-arylation mentioned earlier, play a crucial role in modern benzoxazole synthesis. beilstein-journals.org Copper, iron, and palladium catalysts have been employed to facilitate various C-O and C-N bond formations necessary for constructing the benzoxazole ring and for introducing substituents. nih.govnih.gov For example, copper sulfate (B86663) has been used to catalyze the multicomponent reaction of aromatic aldehydes, 2-methylindole, and cyclic dieneophiles to afford diverse spirotetrahydrocarbazoles, showcasing the power of metal catalysis in complex heterocyclic synthesis. beilstein-journals.orgresearchgate.net

Specific Precursors and Reaction Conditions for Pyrrole Attachment at Position 6 of 1,3-Benzoxazole

The introduction of the pyrrole moiety at the 6-position of the 1,3-benzoxazole core is a critical step. This can be achieved either by starting with a pre-functionalized precursor or by attaching the pyrrole ring to an existing benzoxazole skeleton.

A key precursor for the former strategy is 4-substituted-2-aminophenol, where the substituent at the 4-position is or can be converted to a pyrrole ring. A common method for forming the pyrrole ring is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org In this context, one could envision reacting a suitable 1,4-dicarbonyl compound with 4-amino-2-nitrophenol, followed by reduction of the nitro group to an amine to yield the necessary 2-aminophenol precursor.

Alternatively, the Clauson-Kaas reaction provides a widely used protocol for the synthesis of N-substituted pyrroles and could be adapted for this purpose. researchgate.net This reaction typically involves the reaction of an amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.comsciencescholar.us In the context of this compound synthesis, several green approaches can be considered.

The use of water as a solvent, as demonstrated in some copper-catalyzed O-arylation reactions for benzoxazole formation, is a significant step towards greener synthesis. nih.govscispace.com Additionally, the use of reusable catalysts, such as magnetic nanoparticle-supported ionic liquids, can minimize waste and simplify product purification. nih.gov Solvent-free reaction conditions, often in combination with microwave or ultrasound irradiation, can also lead to shorter reaction times, higher yields, and reduced environmental impact. nih.gov For instance, the synthesis of 2-substituted benzoxazoles has been achieved under solvent-free conditions using a magnetic nanomaterial-supported Lewis acidic ionic liquid catalyst with ultrasound irradiation. nih.gov

Table 2: Green Chemistry Strategies in Benzoxazole Synthesis

| Green Approach | Description | Advantages | Reference |

|---|---|---|---|

| Use of Water as a Solvent | Replacing volatile organic solvents with water. | Reduced toxicity and environmental impact. | nih.govscispace.com |

| Reusable Catalysts | Employing catalysts that can be easily recovered and reused. | Minimized waste, lower cost. | nih.govnih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent. | Reduced solvent waste, often faster reactions. | nih.govnih.gov |

| Microwave/Ultrasound Irradiation | Using alternative energy sources to promote reactions. | Shorter reaction times, improved yields. | nih.gov |

Derivatization Strategies for Enhancing Molecular Complexity around the this compound Core

Once the this compound core is assembled, further derivatization can be undertaken to enhance its molecular complexity and explore its structure-activity relationships in various applications.

Functionalization can be directed at several positions on the heterocyclic scaffold:

The 2-position of the benzoxazole ring: As discussed earlier, the choice of the condensation partner for the 2-aminophenol precursor directly influences the substituent at this position. nih.govmdpi.com

The pyrrole ring: The pyrrole ring itself can undergo various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The benzene ring of the benzoxazole: While the 6-position is occupied by the pyrrole group, other positions on the benzene ring (4, 5, and 7) may be amenable to substitution, depending on the directing effects of the existing substituents.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, and could be employed to derivatize halo-substituted precursors or products.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 1h Pyrrol 1 Yl 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR: The proton NMR spectrum of 6-(1H-pyrrol-1-yl)-1,3-benzoxazole is expected to show distinct signals for the protons on the benzoxazole (B165842) and pyrrole (B145914) rings. The protons of the pyrrole ring typically appear as two multiplets in the aromatic region. The protons on the benzoxazole ring will also resonate in the aromatic region, with their chemical shifts and coupling patterns being influenced by the position of the pyrrole substituent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbons in the benzoxazole and pyrrole rings are indicative of their electronic environment.

For the closely related isomer, 2-(1H-pyrrol-2-yl)benzo[d]oxazole , the following NMR data has been reported, which can serve as a reference for the expected shifts in the target compound. jbarbiomed.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.25 | s | -NH (pyrrole) |

| ¹H | 7.64 | d, J = 7.6 Hz | Ar-H |

| ¹H | 7.52 | d, J = 7.6 Hz | Ar-H |

| ¹H | 7.28-7.33 | m | Ar-H |

| ¹H | 7.04-7.05 | m | Ar-H |

| ¹H | 6.36-6.38 | m | Ar-H |

| ¹³C | 163.7 | C=N (oxazole) | |

| ¹³C | 158.2 | C-O (oxazole) | |

| ¹³C | 150.2 | Ar-C | |

| ¹³C | 124.7 | Ar-CH | |

| ¹³C | 124.4 | Ar-CH | |

| ¹³C | 123.1 | Ar-CH | |

| ¹³C | 119.9 | Ar-CH | |

| ¹³C | 118.9 | Ar-CH | |

| ¹³C | 113.3 | Ar-CH | |

| ¹³C | 110.9 | Ar-CH | |

| ¹³C | 110.5 | Ar-CH |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O-C stretching and bending vibrations of the benzoxazole and pyrrole rings. For the related compound 2-(1H-pyrrol-2-yl)benzo[d]oxazole , characteristic IR peaks have been observed at 3401 cm⁻¹ (N-H stretch), 1629 cm⁻¹ (C=N stretch), and 1243 cm⁻¹ (C-O-C stretch). jbarbiomed.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. Specific experimental Raman data for this compound is not currently available in the literature.

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3401 | N-H stretch (pyrrole) |

| 1629 | C=N stretch (oxazole) |

| 1585 | C=C stretch (aromatic) |

| 1455 | C-H bend (aromatic) |

| 1243 | Asymmetric C-O-C stretch |

| 741 | C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, while fluorescence analysis characterizes the emission of light after excitation.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. The exact position of the absorption maxima (λmax) will depend on the solvent used.

Fluorescence Analysis: Many benzoxazole derivatives are known to be fluorescent. The fluorescence emission spectrum of this compound would provide information about its potential as a fluorophore. The emission maximum and quantum yield are key parameters that would be determined. Specific UV-Vis and fluorescence data for this compound are not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would reveal characteristic losses of fragments from the parent molecule, helping to confirm the connectivity of the benzoxazole and pyrrole rings. For the isomeric compound 2-(1H-pyrrol-2-yl)benzo[d]oxazole , the mass spectrum shows a molecular ion peak at m/z = 184. jbarbiomed.com

| m/z | Assignment |

|---|---|

| 184 | [M]⁺ |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and information about the planarity of the molecule and its packing in the crystal lattice. This would unambiguously confirm the connectivity and stereochemistry of the compound. At present, there is no published crystal structure for this compound in the Cambridge Structural Database.

Computational and Theoretical Investigations of 6 1h Pyrrol 1 Yl 1,3 Benzoxazole

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics and reactivity of benzoxazole (B165842) derivatives. researchgate.netresearchgate.net By calculating various molecular properties, DFT provides a foundational understanding of the molecule's behavior at a quantum mechanical level. These studies often employ hybrid functionals like B3LYP with various basis sets to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netscirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. scirp.org

For benzoxazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-accepting regions. mdpi.com This distribution dictates the sites of electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For instance, in related benzothiazole (B30560) systems, the introduction of different substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties and reactivity of the molecule. nih.gov The analysis of these orbitals is crucial for predicting charge transfer characteristics within the molecule. scirp.org

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.26 |

| E_LUMO | -0.82 |

| Energy Gap (ΔE) | 5.44 |

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing properties such as polarity, reactivity, and intermolecular interactions. Experimental techniques like high-resolution single-crystal X-ray diffraction, combined with theoretical calculations, provide detailed maps of electron density. rsc.org The Hansen-Coppens multipole model is a common formalism used to analyze the experimental charge density distribution. nih.gov

These analyses reveal the net atomic charges and the nature of chemical bonds. For instance, in complex molecular systems, charge distribution analysis has shown that formal charges may not reside on specific atoms but are often delocalized over adjacent molecular fragments. rsc.org The molecular electrostatic potential (MEP) map is a valuable tool derived from the electron density, which visualizes the electrostatic potential on the molecule's surface. scirp.org Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. scirp.org This information is critical for predicting how the molecule will interact with other molecules and its biological environment.

Mechanistic Elucidation of Synthetic Pathways through Computational Chemistry

Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of heterocyclic compounds like benzoxazoles, computational studies can map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control it.

For example, in the formation of related benzothiazole and benzo researchgate.netnih.govoxazin-3(4H)-one structures, DFT calculations have been used to suggest that energy barriers can be surmounted by the energy released from an exothermic step, leading to the thermodynamically favored product. nih.govacs.org These studies can also predict the most likely sites for reaction and explain the regioselectivity observed in experiments. By modeling different proposed mechanisms, a more robust understanding of the synthesis can be achieved, aiding in the optimization of reaction conditions to improve yields and selectivity.

Molecular Dynamics (MD) Simulations for Solvation and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. semanticscholar.org These simulations provide insights into the conformational flexibility of molecules and their interactions with the surrounding environment, such as a solvent. semanticscholar.org For a molecule like 6-(1H-pyrrol-1-yl)-1,3-benzoxazole, MD simulations can reveal how its shape changes in different solvents and how solvent molecules arrange themselves around it.

The stability of a molecule's conformation and its interactions with the solvent are critical for its biological activity. MD simulations can be used to calculate the root mean square deviation (RMSD) of the molecule's backbone, which indicates the stability of the system over the simulation time. nih.gov A stable complex will show minor fluctuations in its RMSD. nih.gov These simulations have been applied to various biomolecular systems to characterize interactions and predict properties that are difficult to measure experimentally. semanticscholar.org

In Silico Prediction of Biological Interactions: Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound and its derivatives, molecular docking can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex.

Docking studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site of the target protein. nih.govnih.gov The results of docking are often scored based on the predicted binding energy, with lower scores indicating a more favorable interaction. mdpi.com These in silico results are valuable for understanding the structure-activity relationship and for guiding the design of more potent and selective inhibitors. For example, docking studies on benzoxazole derivatives have helped to understand their inhibitory mechanism against various enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. uran.ua QSAR models are developed by correlating molecular descriptors (physicochemical, topological, electronic, etc.) with the observed biological activity. uran.ua

Structure Activity Relationship Sar Studies and Rational Design of 6 1h Pyrrol 1 Yl 1,3 Benzoxazole Derivatives

Impact of Pyrrole (B145914) Substitution Pattern and Position on Biological Activity

The pyrrole ring, a key component of the 6-(1H-pyrrol-1-yl)-1,3-benzoxazole scaffold, plays a significant role in modulating biological activity. The position and nature of substituents on this five-membered aromatic heterocycle can dramatically alter the compound's potency and efficacy.

Nitrogen-containing heterocyclic derivatives, including those with a pyrrole moiety, have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. nih.gov The inherent electron-rich nature of the pyrrole ring makes it a prime target for electrophilic substitution reactions, allowing for diverse functionalization. researchgate.net However, the introduction of electron-withdrawing groups, such as halogens, can decrease the electron density of the pyrrole ring and potentially reduce its bioactivity. nih.gov

A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group and the vicinal 4,5-diphenyl substituents are critical for their inhibitory activity against metallo-β-lactamases. nih.gov Furthermore, the N-benzyl side chain on the pyrrole ring was also found to be important for potency. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the pyrrole core.

In some cases, the substitution pattern on the pyrrole ring has been systematically varied to optimize activity. For instance, studies have shown that monochloride-substituted streptopyrroles exhibit greater antibacterial activity than their dichloride-substituted counterparts. nih.gov This suggests that a delicate electronic balance is necessary for optimal interaction with the biological target. The length and branching of side chains attached to the pyrrole can also influence antibacterial activity, although in some instances, these modifications have not resulted in significant changes. nih.gov

Table 1: Impact of Pyrrole Substitution on Biological Activity

| Base Compound | Substitution on Pyrrole Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 3-carbonitrile, 4,5-diphenyl, N-benzyl | Important for metallo-β-lactamase inhibition | nih.gov |

| Streptopyrrole | Monochloride | Greater antibacterial activity | nih.gov |

| Streptopyrrole | Dichloride | Lower antibacterial activity | nih.gov |

Influence of Substituents on the Benzoxazole (B165842) Moiety (e.g., at C-2, C-5, C-7)

The benzoxazole core is another critical pharmacophore whose substitution pattern significantly impacts the biological profile of the resulting derivatives. Modifications at positions C-2, C-5, and C-7 have been extensively explored to enhance therapeutic properties.

Research has consistently shown that substituents at the C-2 and C-5 positions of the benzoxazole ring are particularly important for biological activity. nih.gov In many instances, compounds with substitutions at both of these positions exhibit enhanced effects. nih.gov For example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the nature of the substituent at the C-2 position was found to be a key determinant of antifungal activity. nih.gov Derivatives with a substituted phenyl ring at C-2 showed that electron-donating groups, such as methoxy (B1213986) and dimethylamino, were generally more favorable for activity than electron-accepting groups like fluorine. nih.gov

The position of these substituents also matters. For instance, while a 2-methoxy-4-dimethylaminophenyl group at C-2 resulted in a highly active compound, the absence of the dimethylamino group significantly decreased activity. nih.gov Furthermore, the arrangement of multiple methoxy groups on the phenyl ring at C-2 influenced antifungal activity, suggesting that steric factors may also play a role. nih.gov

Substitution at the C-7 position of the benzoxazole ring has also been shown to modulate activity. The introduction of a bromine atom (an electron-accepting group) at C-7 in a series of benzoxazolylalanine derivatives led to an increase in antifungal activity. nih.gov This indicates that the electronic properties of substituents on the benzoxazole ring can be fine-tuned to optimize biological response.

Table 2: Influence of Benzoxazole Substitution on Biological Activity

| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Substituted Phenyl (electron-donating groups) | Increased antifungal activity | nih.gov |

| C-2 | Substituted Phenyl (electron-accepting groups) | Generally lower antifungal activity | nih.gov |

| C-5 | Acetic acid group | Elevated cytotoxic activity | nih.gov |

| C-7 | Bromine (electron-accepting group) | Increased antifungal activity | nih.gov |

| C-2 and C-5 | Both positions occupied | Often leads to enhanced biological activity | nih.gov |

Role of Linker Chains and Hybrid Systems (e.g., Pyrrole-Tethered Bisbenzoxazoles) in Modulating Activity

Connecting two or more pharmacophoric units through a linker chain to create hybrid molecules is a common strategy in drug design to enhance binding affinity and modulate biological activity. In the context of this compound, the development of pyrrole-tethered bisbenzoxazole systems has shown significant promise.

A study focused on a series of novel pyrrole-tethered bisbenzoxazole (PTB) derivatives demonstrated their potential as apoptosis-inducing agents in breast cancer cells. researchgate.netnih.gov The design of these compounds involves linking two benzoxazole moieties with a pyrrole-containing tether. researchgate.net The structure of the linker, specifically the -CH₂-NH-CH₂- chain, was found to be stabilized by the pyrrole structure, which in turn could significantly enhance the antiproliferative activity of the compounds. researchgate.net

The synthesis of these hybrid systems allows for the exploration of a wider chemical space and the potential for simultaneous interaction with multiple binding sites on a biological target. The antiproliferative effects of these pyrrole-tethered bisbenzoxazoles were evaluated against the MCF-7 human breast cancer cell line, with several compounds exhibiting remarkable cytotoxicity, even at concentrations significantly lower than the reference drug tamoxifen. researchgate.netnih.gov This highlights the success of this design strategy in generating potent anticancer agents. Further investigations into the mechanism of action revealed that these compounds induced apoptosis and arrested the cell cycle in cancer cells. researchgate.netnih.gov

The general synthetic scheme for these complex molecules often involves a multi-step process, culminating in the purification of the target compounds by column chromatography. researchgate.net The versatility of this approach allows for the creation of a diverse library of hybrid molecules for biological screening.

Design Principles for Enhanced Selectivity and Potency based on SAR Findings

The culmination of extensive SAR studies on this compound derivatives has led to the formulation of key design principles for developing compounds with enhanced selectivity and potency. These principles guide medicinal chemists in making rational modifications to the lead structure.

A primary principle is the strategic placement of substituents on both the pyrrole and benzoxazole rings. The SAR data suggests that a combination of electron-donating and electron-withdrawing groups at specific positions can significantly improve the desired biological effects. researchgate.net For example, the presence of electron-withdrawing groups on a substituted part of the molecule could enhance antimicrobial and antiproliferative activities. researchgate.net

Another important design consideration is the nature of the substituent at the C-2 position of the benzoxazole ring. The introduction of a thiophene (B33073) substituent at this position has been shown to result in high inhibitory activity in certain cancer cell models, suggesting it as a promising scaffold for further development. researchgate.net

Finally, molecular docking studies can provide valuable insights into the binding modes of these derivatives with their biological targets. researchgate.net By understanding the specific amino acid interactions at the active site, researchers can design new analogues with improved binding affinity and, consequently, higher potency and selectivity. researchgate.net This computational approach, combined with the empirical SAR data, forms a robust platform for the rational design of next-generation therapeutic agents based on the this compound scaffold.

Mechanistic Insights into Biological Activities of 6 1h Pyrrol 1 Yl 1,3 Benzoxazole and Its Derivatives in Vitro Focus

Anticancer Potential and Cellular Mechanisms

Derivatives of the 6-(1H-pyrrol-1-yl)-1,3-benzoxazole scaffold have emerged as a promising class of compounds in oncology research. Their anticancer effects are not monolithic; instead, they operate through a multi-pronged attack on cancer cell proliferation and survival, targeting several key cellular processes and signaling pathways.

Induction of Apoptosis (Caspase-Mediated Pathways)

A primary mechanism by which pyrrole-tethered benzoxazole (B165842) derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on pyrrole-tethered bisbenzoxazole derivatives have shown that they are effective inducers of early-stage apoptosis in breast cancer cells (MCF-7). This process is critically dependent on the activation of specific intracellular enzymes known as caspases. Gene expression analysis confirms that these compounds selectively trigger the caspase-9-mediated apoptotic pathway in MCF-7 cells. Caspase-9 is an initiator caspase, which, upon activation, triggers a downstream cascade involving executioner caspases like caspase-3, ultimately leading to the systematic dismantling of the cell. This targeted activation highlights a specific molecular mechanism, providing a clear pathway for their apoptosis-inducing effects.

Cell Cycle Arrest Mechanisms (e.g., G1 Phase)

In addition to inducing cell death, these compounds can halt the relentless division of cancer cells by interfering with the cell cycle. Research has demonstrated that pyrrole-tethered bisbenzoxazole derivatives can selectively arrest the cell cycle at the G1 phase in cancer cells. The G1 phase is a critical checkpoint where the cell prepares for DNA synthesis. By causing an arrest at this stage, the compounds prevent the cancer cells from entering the S phase (DNA replication), effectively stopping their proliferation. This G1 phase arrest is a key component of their antiproliferative strategy, complementing their ability to induce apoptosis.

Inhibition of Topoisomerase Enzymes (Type I and Type II)

DNA topoisomerases are essential enzymes that manage the topological state of DNA, a function that is particularly vital for rapidly dividing cancer cells. Many established chemotherapeutic agents function by inhibiting these enzymes. The broader class of 2,5-disubstituted-benzoxazole derivatives has been shown to inhibit both eukaryotic DNA topoisomerase I and II. researchgate.net For instance, certain derivatives are more potent as topoisomerase I poisons than the reference drug camptothecin, while others exhibit significant inhibitory activity against topoisomerase II, even surpassing the reference drug etoposide. researchgate.net This dual inhibitory capability suggests that derivatives of this compound may also function by disrupting DNA replication and transcription, leading to cell death in cancer cells.

Modulation of Protein Kinase Pathways (e.g., Akt, IGF1R, Aurora B)

Cancer cell growth and survival are often driven by aberrant signaling through protein kinase pathways. The PI3K/Akt pathway is a central node in this network, and its inhibition is a key therapeutic strategy. Certain benzoxazole derivatives have been shown to decrease the expression of phosphorylated Akt (p-Akt), indicating a direct inhibitory effect on this critical survival pathway. researchgate.net

Furthermore, the insulin-like growth factor 1 receptor (IGF1R), an upstream activator of the Akt pathway, is another crucial target. nih.gov Inhibition of IGF1R has been shown to cause delays in the M-phase (mitosis) of the cell cycle. kastamonu.edu.tr This effect can be potentiated by the simultaneous inhibition of Aurora B kinase, a key regulator of chromosome segregation and cytokinesis. kastamonu.edu.trnih.gov This suggests that compounds targeting IGF1R could work synergistically with Aurora B inhibitors, representing a powerful combination therapy approach. kastamonu.edu.trnih.gov While direct modulation of IGF1R and Aurora B by this compound itself is an area for further investigation, the established role of related compounds in inhibiting the Akt pathway points to a clear mechanism of action within these critical kinase signaling cascades. researchgate.netnih.gov

Antiproliferative Effects Against Specific Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HepG2)

The anticancer potential of this compound derivatives is substantiated by their potent antiproliferative activity against a range of human cancer cell lines. The effectiveness of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Pyrrole-tethered bisbenzoxazole derivatives have demonstrated remarkable cytotoxicity against the MCF-7 human breast cancer cell line, with some compounds showing IC₅₀ values significantly lower than the standard therapeutic agent, tamoxifen. The activity extends to other cancer types as well, with various benzoxazole derivatives showing efficacy against A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma) cell lines.

Table 1: In Vitro Antiproliferative Activity of Selected Benzoxazole and Pyrrole (B145914) Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Pyrrole-tethered bisbenzoxazole (B8) | MCF-7 | 0.55 | |

| Pyrrole-tethered bisbenzoxazole (B14) | MCF-7 | 0.65 | |

| Pyrrole-tethered bisbenzoxazole (B18) | MCF-7 | 0.58 | |

| 2-(p-chlorobenzyl)benzoxazole | Topo I Inhibition | 443.5 | researchgate.net |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | Topo II Inhibition | 91.41 | researchgate.net |

| Benzoxazole Derivative (3m) | A549 | 2.01 | |

| Benzoxazole Derivative (3n) | A549 | 1.89 | |

| Benzoxazole Derivative (3m) | HepG2 | 2.14 | |

| Benzoxazole Derivative (3n) | HepG2 | 1.96 | |

| Benzoxazole Derivative (3m) | MCF-7 | 1.76 | |

| Benzoxazole Derivative (3n) | MCF-7 | 1.63 | |

| Benzazole Derivative (23) | A549 | 15.63 | nih.gov |

| Benzazole Derivative (23) | HeLa | 31.25 | nih.gov |

| Benzazole Derivative (26) | HepG2 | 15.63 | nih.gov |

Antimicrobial Spectrum and Modes of Action

In addition to their anticancer properties, derivatives of this compound are recognized for their broad-spectrum antimicrobial activity. These compounds have been evaluated against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Their mode of action often involves the inhibition of essential cellular processes in microbes. For some pyrrole derivatives, the mechanism has been identified as the inhibition of DNA gyrase, an enzyme analogous to topoisomerase in bacteria, which is critical for DNA replication. This disruption of DNA synthesis leads to bacterial cell death.

The antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Studies have shown that benzoxazole and pyrrole derivatives possess significant activity against clinically relevant pathogens. For example, various derivatives have demonstrated potent inhibition of Staphylococcus aureus, including methicillin-resistant strains (MRSA), Bacillus subtilis, Escherichia coli, and the fungal pathogen Candida albicans. Some compounds also show activity against Aspergillus niger.

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole and Pyrrole Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolyl Benzimidazole (4a) | Staphylococcus aureus | 6.25 | |

| Pyrrolyl Benzimidazole (5a) | Staphylococcus aureus | 6.25 | |

| Pyrrolyl Benzimidazole (4a) | Escherichia coli | 6.25 | |

| Pyrrolyl Benzimidazole (5a) | Escherichia coli | 6.25 | |

| Benzoxazole Derivative (II) | Staphylococcus aureus | 50 | |

| Benzoxazole Derivative (III) | Staphylococcus aureus | 25 | |

| Benzoxazole Derivative (II) | Escherichia coli | >200 | |

| Benzoxazole Derivative (III) | Escherichia coli | >200 | |

| Benzoxazolylethoxypiperidone (40) | Candida albicans | 12.5 | nih.gov |

| Benzoxazolylethoxypiperidone (41) | Candida albicans | 12.5 | nih.gov |

| Benzoxazolylethoxypiperidone (37) | Aspergillus niger | 25 | nih.gov |

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of compounds featuring pyrrole and benzoxazole moieties has been a subject of extensive research. While specific data on this compound is limited, studies on its derivatives and related structures provide valuable insights into its potential antibacterial profile.

Derivatives of benzoxazole have demonstrated considerable inhibitory effects against a range of bacteria. For instance, certain benzoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Two benzoxazole compounds, in particular, were found to be active against standard strains of fungi and bacteria, with Staphylococcus aureus isolates being the most susceptible. nih.gov The minimum inhibitory concentrations (MICs) for 90% inhibition of S. aureus were 25 and 50 microgram/ml for these two compounds, respectively, while Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa were more resistant, requiring MICs of 200 microgram/ml. nih.gov

Similarly, the pyrrole moiety is a key pharmacophore in many antibacterial agents. Pyrrole-based chalcones have demonstrated antibacterial effects comparable to chloramphenicol (B1208) against Enterococcus faecalis with a MIC of 100 µg/mL. nih.gov Furthermore, some tetra-substituted pyrrole derivatives have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov A study on pyrrolamide derivatives, which are inhibitors of DNA gyrase, revealed significant activity primarily against Gram-positive pathogens. nih.gov

The following table summarizes the antibacterial activity of various pyrrole and benzoxazole derivatives, offering a glimpse into the potential of the this compound scaffold.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzoxazole derivative | Staphylococcus aureus | 25 | nih.gov |

| Benzoxazole derivative | Staphylococcus aureus | 50 | nih.gov |

| Benzoxazole derivative | Escherichia coli | 200 | nih.gov |

| Benzoxazole derivative | Pseudomonas aeruginosa | 200 | nih.gov |

| Pyrrole-based chalcone | Enterococcus faecalis | 100 | nih.gov |

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | 32 | nih.gov |

| 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Staphylococcus aureus | 2-32 | nih.gov |

Antifungal Activity and Membrane Interaction Mechanisms (e.g., Sterol Perturbation)

The antifungal properties of benzoxazole and pyrrole derivatives are well-documented, suggesting that this compound could be a promising candidate for novel antifungal agents.

Benzoxazole derivatives have been shown to exhibit a broad spectrum of anti-Candida activity. nih.govresearchgate.net Their mechanism of action is often pleiotropic, involving the perturbation of total sterol content in the fungal cell membrane. nih.govresearchgate.net Some derivatives inhibit the efflux of membrane transporters and affect mitochondrial respiration. nih.govresearchgate.net The antifungal action of these compounds is comparable to commercially available azoles and is attributed to their interaction with exogenous ergosterol (B1671047), blocking of endogenous ergosterol synthesis, and membrane-permeabilizing properties. nih.govresearchgate.net In one study, a benzoxazole derivative demonstrated strong antimicrobial action against Candida krusei with a MIC of 15.6 µg/mL, and also showed activity against C. albicans (MIC 62.5 µg/mL) and C. tropicalis (MIC 125.0 µg/mL). nih.gov The biological activity was found to occur at the plasma membrane of C. albicans. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have indicated that the lipophilicity of benzoxazole derivatives has a significant effect on their antifungal activity against Candida albicans. researchgate.net

The table below presents the antifungal activity of various benzoxazole derivatives.

| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |

| Benzoxazole derivative | Candida krusei | 15.6 | nih.gov |

| Benzoxazole derivative | Candida albicans | 62.5 | nih.gov |

| Benzoxazole derivative | Candida tropicalis | 125.0 | nih.gov |

| N-phenacyl benzoxazole derivative | Candida albicans SC5314 | 16 | nih.gov |

| 1,3,4-Oxadiazole (B1194373) derivative | Candida albicans | 32 | frontiersin.org |

Antimycobacterial Activity

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the development of new therapeutic agents. The pyrrole-benzoxazole scaffold is a promising starting point for the design of novel antimycobacterial drugs.

A series of N'-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (B10538) derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv. acs.org Several of these compounds displayed high antitubercular activity, with some exhibiting a minimum inhibitory concentration (MIC) of 31.25 μg/mL, while others showed moderate activity with a MIC of 62.5 μg/mL. acs.org

Furthermore, various heterocyclic benzazole derivatives, including those of benzoxazole, have been synthesized and tested for their antimycobacterial properties. nih.gov Certain derivatives bearing nitro or thioamide groups showed appreciable activity, particularly against non-tuberculous mycobacterial strains. nih.gov Pyrrole-2-carboxylate derivatives have also been identified as potential antimycobacterial agents, with one derivative showing a MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv, which is comparable to the standard drug ethambutol. nih.gov

The antimycobacterial activities of some pyrrole and benzoxazole derivatives are summarized in the table below.

| Derivative Type | Mycobacterial Strain | MIC (µg/mL) | Reference |

| N'-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide derivative | Mycobacterium tuberculosis H37Rv | 31.25 | acs.org |

| N'-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide derivative | Mycobacterium tuberculosis H37Rv | 62.5 | acs.org |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | nih.gov |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) derivative | Mycobacterium tuberculosis | 3.125 | nih.gov |

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase B)

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a validated target for antibacterial drug development. The pyrrole and benzoxazole scaffolds have been utilized in the design of DNA gyrase inhibitors.

The pyrrolamides are a class of antibacterial agents that target the ATP-binding site of DNA gyrase B (GyrB). nih.gov These compounds were identified through fragment-based screening, with a pyrrole hit forming the basis for the development of more potent inhibitors. nih.gov A lead pyrrolamide compound was found to inhibit DNA gyrase with a 50% inhibitory concentration (IC50) of 3 μM. nih.gov

Similarly, benzothiazole-based inhibitors incorporating a pyrrole carboxamide moiety have been designed and synthesized as inhibitors of DNA gyrase and topoisomerase IV. acs.org Some of these compounds exhibited potent inhibition of E. coli DNA gyrase with IC50 values in the nanomolar range. acs.org While specific data for this compound is not available, the established activity of these related compounds suggests that the pyrrole-benzoxazole structure could serve as a scaffold for the development of novel DNA gyrase inhibitors.

The following table shows the inhibitory activity of some pyrrole and benzothiazole (B30560) derivatives against DNA gyrase B.

| Derivative Type | Enzyme | IC50 | Reference |

| Pyrrolamide | DNA gyrase | 3 µM | nih.gov |

| Benzofuran–pyrazole (B372694) derivative | E. coli DNA gyrase B | 9.80 µM | mdpi.com |

| N-phenylpyrrolamide | E. coli DNA gyrase | 2–20 nM | frontiersin.org |

| Benzothiazole-based inhibitor | E. coli DNA gyrase | 9.5 nM | acs.org |

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic potential of benzoxazole derivatives has been extensively investigated. These compounds often exert their effects through the inhibition of key inflammatory mediators.

Several studies have reported the synthesis of benzoxazole derivatives with promising anti-inflammatory and analgesic activities. researchgate.net For instance, a series of 6-acyl-3-[(4-substitutedbenzoyl)methyl]-2(3H)-benzoxazolones demonstrated high analgesic activity and were potent inhibitors of carrageenan- and arachidonic acid-induced paw edema. researchgate.net The levels of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, were also significantly reduced in mice treated with these compounds. researchgate.net

More recently, benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein in the inflammatory signaling pathway, with some compounds showing IC50 values in the low micromolar range for the inhibition of IL-6 production. nih.gov

Cyclooxygenase (COX-2) Inhibition

A primary mechanism underlying the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Several N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have been shown to inhibit both COX-1 and COX-2. nih.gov Some of these compounds exhibited stronger COX-2 selectivity than the reference drug meloxicam. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of COX enzymes. nih.gov

Benzoxazole derivatives have also been explored as selective COX-2 inhibitors. One study reported a series of 3-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzo[d]oxazol-2(3H)-one derivatives with potent and selective COX-2 inhibition. nih.gov The most active compound in this series had a COX-2 IC50 value of 2.4 µM with a high selectivity index. nih.gov

The table below provides IC50 values for COX-2 inhibition by various pyrrole and benzoxazole derivatives.

| Derivative Type | COX-2 IC50 | Reference |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative | Similar to meloxicam | nih.gov |

| Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole derivative | - | mdpi.com |

| 3-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzo[d]oxazol-2(3H)-one derivative | 2.4 µM | nih.gov |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (B1338676) derivative | 0.29 µM | nih.gov |

Antioxidant Activities

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The pyrrole and benzoxazole ring systems are present in various compounds with reported antioxidant activity.

The in vitro antioxidant properties of several benzazole derivatives, including benzoxazoles, have been evaluated using various assays. researchgate.net Some compounds showed a potent scavenging effect on superoxide (B77818) radicals. researchgate.net

Recent studies on pyrrole-benzimidazole derivatives have also demonstrated their antioxidant potential through lipid peroxidation (LPO) inhibition assays. nih.gov Several synthesized compounds exhibited better affinity and interactions with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1), an enzyme involved in antioxidant defense. nih.gov The most potent compound showed a significant inhibitory effect on lipid peroxidation. nih.gov Additionally, pyrrole-containing azomethine compounds have been shown to possess neuroprotective properties linked to their antioxidant effects. nih.gov

The antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with one derivative demonstrating the greatest potential as a radical scavenger. rsc.org

The following table summarizes the antioxidant activity of some of these derivatives.

Other Pharmacological Modulations

Beyond the well-documented activities, the scaffold of this compound and its chemical relatives has been explored for a variety of other pharmacological effects. These investigations reveal a broader potential for this class of compounds in modulating key biological pathways, particularly through enzyme inhibition and antimicrobial actions. The inherent structural features of the benzoxazole and pyrrole rings lend themselves to interactions with diverse biological targets, opening avenues for the development of new therapeutic agents.

Enzyme Inhibition (e.g., Cholesteryl Ester Transfer Protein (CETP), Fructose-1,6-bisphosphatase, HIV-1 Reverse Transcriptase)

The ability of benzoxazole derivatives to act as enzyme inhibitors is a significant area of pharmacological research. These compounds have shown inhibitory activity against several clinically relevant enzymes.

Cholesteryl Ester Transfer Protein (CETP)

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.gov Its inhibition is considered a therapeutic strategy for managing dyslipidemia by increasing HDL levels. nih.gov The benzoxazole scaffold has been identified as a promising framework for the rational design of CETP inhibitors. nih.gov A study involving 140 benzoxazole compounds utilized various chemometric techniques, including pharmacophore mapping and molecular docking, to elucidate the structural requirements for CETP inhibition. nih.gov This research highlights the potential of benzoxazole-type compounds to serve as a basis for new lipid-modulating drugs. nih.gov

Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway. nih.govnih.gov Its inhibition is a therapeutic target for type 2 diabetes, as excessive glucose production by the liver contributes significantly to hyperglycemia. nih.govnih.gov Benzoxazole derivatives have been identified as potent allosteric inhibitors of FBPase. caymanchem.com Specifically, a class of benzoxazolo-sulfonamide compounds has been shown to effectively block human FBPase-1 activity by competing at the AMP allosteric binding site. caymanchem.com These inhibitors also demonstrated the ability to reduce glucose production in rat hepatoma cells. caymanchem.comglpbio.com

| Compound Class | Target | Inhibitory Concentration (IC₅₀) | Dissociation Constant (Ki) | Reference |

|---|---|---|---|---|

| Benzoxazolo-sulfonamide | Human FBPase-1 | 3.4 µM | 1.1 µM | caymanchem.comglpbio.com |

| Benzoxazolo-sulfonamide | Glucose production in rat hepatoma cells | 6.6 µM | N/A | caymanchem.com |

HIV-1 Reverse Transcriptase (RT)

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a crucial enzyme for the replication of the virus and a primary target for antiretroviral drugs. youtube.com Various 2,5,6-substituted benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 RT. nih.gov These compounds were found to inhibit the binding of thymidine (B127349) to the enzyme, with some derivatives showing significant potency. nih.gov The inhibitory activity of these benzoxazole derivatives was compared to standard drugs, indicating their potential as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Furthermore, the pyrrole moiety is recognized as a privileged scaffold in the development of anti-HIV agents, targeting enzymes like RT. mdpi.com For instance, a specific benzoxazole derivative, L-696,229, which contains a pyridinone ring system, is a potent and specific inhibitor of HIV-1 RT. nih.gov

| Compound Class/Derivative | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| 2,5,6-substituted benzoxazole derivatives | 0.34 µM - 6.3 x 10⁵ µmol/l | nih.gov |

| Pyrrolo-pyridine derivatives (N-substituted pyrroles 35-37) | 5.02 µM - 5.07 µM | mdpi.com |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. mdpi.com The search for new, effective, and safer drugs is a global health priority. dndi.org The benzoxazole scaffold has been identified as a privileged structure in the design of novel antiprotozoal agents. researchgate.net

In one study, newly synthesized benzoxazole derivatives underwent biological evaluation for their potential as antimalarial, antileishmanial, and antitrypanosomal agents. researchgate.net The results indicated that certain derivatives exhibited moderate inhibitory activities against Leishmania species, establishing the benzoxazole core as a viable starting point for developing new antileishmanial compounds. researchgate.net

The mechanism of action for such compounds may involve the inhibition of essential parasite enzymes. Enzymes like pteridine (B1203161) reductase 1 (PTR1) and trypanothione (B104310) reductase are crucial for the survival of Leishmania parasites and are considered prime drug targets. mdpi.comnih.govjapsonline.com While direct studies on this compound are limited, research on related heterocyclic structures provides valuable insights. For example, derivatives of benzothiazole, an analog of benzoxazole, have shown selective antileishmanial activity, particularly against the amastigote stage of the parasite. nih.gov Similarly, derivatives containing a pyrrole ring, such as 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, have also demonstrated significant in vitro and in vivo antileishmanial efficacy. rsc.org

| Compound Class | Activity/Target | Key Finding | Reference |

|---|---|---|---|

| Benzoxazole Derivatives | Antiprotozoal (including antileishmanial) | Showed moderate inhibitory activities against Leishmania spp. | researchgate.net |

| (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone Derivatives | Antileishmanial | Revealed selective activity, mainly due to amastigote-specific toxicity. | nih.gov |

| 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives | Antileishmanial (anti-amastigote) | Compound 5m showed an IC₅₀ of 8.36 µM. | rsc.org |

Antiviral Potential

The antiviral properties of benzoxazole derivatives extend beyond HIV-1. An original series of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives demonstrated selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov Notably, these compounds were inactive against a range of other DNA and RNA viruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and HIV, highlighting their specific antiviral spectrum. nih.gov The active compounds were effective against both thymidine kinase-competent (TK+) and deficient (TK-) strains of VZV, as well as ganciclovir-resistant HCMV isolates. nih.gov

The mechanism appears to involve interaction with the viral replicative cycle at a point similar to that of ganciclovir. nih.gov This suggests that these benzoxazole derivatives represent a novel lead for the development of specific drugs against HCMV and VZV. nih.gov Furthermore, related heterocyclic scaffolds like pyrrolones have shown inhibitory activity against other viruses, such as the Dengue virus, by targeting the viral helicase enzyme. researchgate.net

| Compound | Target Virus | Selectivity Index (CC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 6-(3-fluorobenzoyl)benzoxazolin-2-one | HCMV & VZV | 10 to 20 | nih.gov |

| 6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 | nih.gov |

| 6-(3-bromobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 | nih.gov |

| 6-(3-iodobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 | nih.gov |

| 3-methyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 | nih.gov |

| 3-benzyl-6-benzoyl-benzothiazolin-2-one | HCMV & VZV | 10 to 20 | nih.gov |

| 3-benzyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 | nih.gov |

| 3-benzoyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 | nih.gov |

Advanced Applications of 6 1h Pyrrol 1 Yl 1,3 Benzoxazole and Its Analogues

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the benzoxazole (B165842) core, which can be finely tuned by the introduction of various substituents, makes its derivatives excellent candidates for developing highly sensitive and selective fluorescent probes and imaging agents. The pyrrole (B145914) moiety further enhances the electron-donating properties, contributing to the desirable photophysical characteristics of these compounds.

Anion and Metal Cation Sensing

The ability to detect specific ions is crucial in various fields, from environmental monitoring to medical diagnostics. Analogues of 6-(1H-pyrrol-1-yl)-1,3-benzoxazole have been engineered to act as chemosensors for both anions and metal cations, exhibiting changes in their fluorescence upon binding.

Anion Sensing:

Derivatives of 2-(2'-aminophenyl)benzoxazole have been developed as effective anion sensors. These molecules can undergo an excited-state intramolecular proton transfer (ESIPT) process. The presence of basic anions such as fluoride (B91410) (F-), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) can disrupt this process by deprotonating a sulfonamide or urea (B33335) unit on the molecule. This disruption leads to a ratiometric change in the fluorescence signal, allowing for the detection and even differentiation of these anions. For instance, one sensor successfully distinguished between fluoride, acetate, and dihydrogen phosphate based on their different inhibition abilities and the resulting spectral behaviors. chemrxiv.org

Metal Cation Sensing:

The benzoxazole structure provides an excellent scaffold for creating ligands that can chelate metal ions. Macrocyclic ligands incorporating the 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore have demonstrated the ability to detect biologically significant metal ions like zinc (Zn²⁺) and cadmium (Cd²⁺). capes.gov.br These sensors operate through a chelation-enhanced fluorescence (CHEF) effect. In the absence of the metal ion, the fluorescence is quenched. Upon coordination with Zn²⁺ or Cd²⁺, a significant enhancement in fluorescence is observed. capes.gov.br Other benzoxazole-based fluorescent chemosensors have also been designed for the selective detection of Zn²⁺ in aqueous solutions, showcasing a notable fluorescence enhancement upon binding. researchgate.net

| Sensor Type | Target Anion | Sensing Mechanism | Observed Change |

|---|---|---|---|

| 2-(2'-aminophenyl)benzoxazole derivative (TABO) | F⁻, CH₃COO⁻, H₂PO₄⁻ | ESIPT Inhibition (Deprotonation) | Ratiometric fluorescence change |

| 2-(2'-aminophenyl)benzoxazole derivative (PUBO) | F⁻, CH₃COO⁻ | ESIPT Inhibition (Deprotonation/H-bonding) | Ratiometric fluorescence change |

| Sensor Type | Target Cation | Sensing Mechanism | Observed Change |

|---|---|---|---|

| 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) macrocycle | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement |

| 2-(2′-aminophenyl)benzoxazole-amide-2-picolylamine | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 25-fold fluorescence enhancement |

Photochromic Agents and Laser Dyes

Photochromic Agents:

Photochromic materials can reversibly change their color upon exposure to light. Styrylbenzoxazole derivatives have been investigated as a class of photoswitches. nih.gov These molecules can isomerize between their trans and cis forms when irradiated with light of specific wavelengths. The thermal stability of the Z (cis) isomer, along with the quantum yields of isomerization, can be fine-tuned by altering the substituents on the aryl ring and the type of benzazole heterocycle. nih.gov For example, push-pull systems with electron-donating and -accepting groups exhibit significant redshifts in their absorption spectra and higher quantum yields. nih.gov Another study on a triphenylamine-based benzoxazole derivative demonstrated piezofluorochromic behavior, where its fluorescence changes under mechanical pressure, a property that can be modulated by protonation. nih.gov

Laser Dyes:

While specific data on this compound as a laser dye is limited, the photophysical properties of its analogues suggest their potential in this area. Benzoxazole derivatives are known to be highly fluorescent. nih.gov For a compound to function as a laser dye, it must possess a high fluorescence quantum yield, a large absorption cross-section at the pump wavelength, and good photostability. A series of 2-phenacylbenzoxazole difluoroboranes (BODIPY dyes) have been shown to act as efficient photosensitizers for radical polymerization upon irradiation with a high-pressure mercury lamp, which highlights their ability to absorb light and initiate photochemical processes. The strong fluorescence and tunable photophysical properties of benzoxazole derivatives make them promising candidates for further investigation as active media in dye lasers.

Biomolecular Imaging (e.g., Alzheimer's Disease Amyloid Plaques)

The development of probes for imaging biological structures is a critical area of research. Benzoxazole analogues have emerged as promising agents for the in vivo imaging of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.

Novel 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles have been synthesized and evaluated for this purpose. Research has shown that a benzamide (B126) substituent at the 5-position of the benzoxazole ring leads to a higher binding affinity for Aβ plaques compared to a substituent at the 6-position. One such compound, N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide, exhibited a very high binding affinity with a Ki value of 9.3 nM. This high affinity and selectivity make these compounds excellent candidates for developing radiolabeled probes for SPECT and PET imaging of Alzheimer's disease in the brain.

| Compound Analogue | Target | Key Finding | Binding Affinity (Ki) |

|---|---|---|---|

| N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide | Amyloid-beta (Aβ) plaques | High binding affinity and selectivity | 9.3 nM |

| 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles | Amyloid-beta (Aβ) plaques | Substituent position affects binding affinity | Varies with substitution |

Optical and Electronic Materials

The extended π-conjugated system of this compound and its analogues gives rise to unique optical and electronic properties, making them valuable components in the fabrication of advanced materials.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for technologies such as optical data storage, optical computing, and laser technology. The NLO response of organic molecules can be enhanced through a "push-pull" mechanism, where electron-donating and electron-accepting groups are connected by a π-conjugated bridge. The combination of the electron-donating pyrrole and the versatile benzoxazole core in the target compound and its analogues creates a favorable architecture for strong NLO properties. Hybrid analogues containing both benzoxazole and oxadiazole moieties have been synthesized and are being investigated for their NLO potential.

Emissive Organic Components for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a cornerstone of modern display and lighting technology. The development of efficient and stable emissive materials is crucial for advancing OLED performance. Benzoxazole derivatives are attractive candidates for the emissive layer in OLEDs due to their strong fluorescence and good charge-transporting properties.

Hybrids of 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) and dibenzo[b,f]oxazepines have been synthesized and shown to exhibit high fluorescence quantum yields (over 80%) and excellent blue color purity. When used as emitters in OLED devices, these compounds demonstrate a low turn-on voltage of approximately 3.5 V. The rigid molecular structure of these hybrids contributes to their strong emission. Furthermore, the electronic properties can be modulated through peripheral functionalization, allowing for the development of emitters that span the visible spectrum, including near-infrared (NIR) emission. Imidazole derivatives, which share structural similarities with the pyrrole-benzoxazole system, have also been extensively studied as emitters and host materials in OLEDs, with some devices achieving high external quantum efficiencies.

| Compound Type | Application | Key Performance Metric |

|---|---|---|

| 1,4-dihydropyrrolo[3,2-b]pyrrole and dibenzo[b,f]oxazepine hybrids | Blue OLED Emitter | Fluorescence Quantum Yield > 80%, Turn-on Voltage ≈ 3.5 V |

| Imidazole derivatives | OLED Emitters/Hosts | High External Quantum Efficiencies |

Agricultural Applications (e.g., Herbicidal Activity)

The benzoxazole scaffold is a significant structural motif in the development of new agrochemicals due to the broad spectrum of biological activities exhibited by its derivatives, including herbicidal effects. nih.govdntb.gov.ua While specific research on the herbicidal activity of this compound is not extensively documented in publicly available literature, the agricultural potential of analogous benzoxazole-containing compounds has been an area of active investigation. This section will delve into the research findings on the herbicidal activity of various benzoxazole derivatives, providing insights into their potential applications in agriculture.

Research into benzoxazole and benzothiazole (B30560) derivatives has revealed their promise in discovering new herbicides. nih.gov These compounds have been shown to be effective against a variety of weeds, including both broad-leaf and grass species. The mechanism of action for some herbicidal benzoxazole derivatives has been linked to the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. researchgate.net PPO inhibitors are known for their rapid action, prolonged efficacy, and favorable environmental and toxicological profiles. researchgate.net

Studies on substituted pyrazolyl benzoxazole derivatives have demonstrated high herbicidal activity against both gramineous and latifoliate weeds. researchgate.net This highlights the importance of the benzoxazole core in designing effective herbicides. The exploration of different substituents on the benzoxazole ring system allows for the fine-tuning of herbicidal potency and selectivity.

For instance, research on 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, which share a related heterocyclic core, indicated that many of these compounds exhibited potent herbicidal activity at low concentrations. nih.gov Structure-activity relationship (SAR) analyses in these studies are crucial for identifying the key molecular features responsible for the observed biological effects. For example, the presence of a trifluoromethyl group at a specific position on the pyridine (B92270) ring was found to be essential for the herbicidal activity of the tested benzothiazole derivatives. nih.gov

The following table summarizes the herbicidal activity of selected benzoxazole and benzothiazole derivatives from various studies to illustrate the type of data generated in this research area.

| Compound Type | Test Species | Application | Efficacy | Reference |

| Substituted pyrazolyl benzoxazole derivatives | Gramineous and latifoliate weeds | Not specified | High herbicidal activity | researchgate.net |